molecular formula C11H13ClO3 B1287523 2-(2-Chloro-5-methylphenoxy)butanoic acid CAS No. 869947-15-9

2-(2-Chloro-5-methylphenoxy)butanoic acid

Cat. No. B1287523
CAS RN: 869947-15-9
M. Wt: 228.67 g/mol
InChI Key: IBEUMMWJCKGJFT-UHFFFAOYSA-N
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Description

“2-(2-Chloro-5-methylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 869947-15-9 . It has a molecular weight of 228.68 and its IUPAC name is 2-(2-chloro-5-methylphenoxy)butanoic acid . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-(2-Chloro-5-methylphenoxy)butanoic acid” is 1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “2-(2-Chloro-5-methylphenoxy)butanoic acid” is described as colourless crystals . The compound has a molecular weight of 228.67 . The partition coefficient (n-octanol and water) is logP >2.37 (pH 5), = 1.32 (pH 7), = -0.17 (pH 9) . Its solubility in water is 0.11 (pH 5), 4.4 (pH 7), 444 (pH 9) (all in g/l, 20 °C) .

Scientific Research Applications

Proteomics Research

2-(2-Chloro-5-methylphenoxy)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes .

Herbicide Development

This chemical is structurally similar to certain herbicidal compounds, suggesting its potential use in the development of new herbicides. Its efficacy and safety in agricultural settings could be a subject of research, exploring its impact on weed control and crop yield .

Molecular Synthesis

Researchers may explore the use of 2-(2-Chloro-5-methylphenoxy)butanoic acid in the synthesis of complex organic molecules. Its chemical properties could make it a valuable intermediate in the creation of various synthetic compounds .

Pharmacological Studies

Due to its structural characteristics, this compound might be investigated for its pharmacological properties. Studies could focus on its potential therapeutic effects, toxicity, metabolism, and bioavailability in biological systems .

Material Science

In material science, 2-(2-Chloro-5-methylphenoxy)butanoic acid could be used to modify the surface properties of materials. Research might include the development of coatings or additives that enhance material durability or functionality .

Environmental Impact Assessment

The environmental fate of 2-(2-Chloro-5-methylphenoxy)butanoic acid could be studied to assess its persistence and degradation in various ecosystems. This research is crucial for evaluating the potential environmental risks associated with its use .

Safety and Hazards

The acute oral LD50 for rats is 4700 mg/kg . The acute percutaneous LD50 for rats is >2000 mg/kg . It is an eye irritant but not a skin irritant . It is not a skin sensitiser .

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEUMMWJCKGJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269259
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869947-15-9
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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